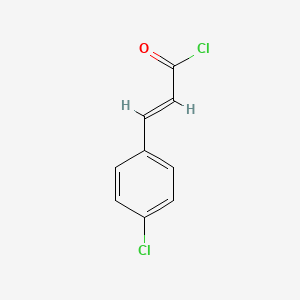(2E)-3-(4-Chlorophenyl)acryloyl chloride
CAS No.: 95602-71-4
Cat. No.: VC8475822
Molecular Formula: C9H6Cl2O
Molecular Weight: 201.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 95602-71-4 |
|---|---|
| Molecular Formula | C9H6Cl2O |
| Molecular Weight | 201.05 g/mol |
| IUPAC Name | (E)-3-(4-chlorophenyl)prop-2-enoyl chloride |
| Standard InChI | InChI=1S/C9H6Cl2O/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H/b6-3+ |
| Standard InChI Key | ZFOVCSTVYYYRSU-ZZXKWVIFSA-N |
| Isomeric SMILES | C1=CC(=CC=C1/C=C/C(=O)Cl)Cl |
| SMILES | C1=CC(=CC=C1C=CC(=O)Cl)Cl |
| Canonical SMILES | C1=CC(=CC=C1C=CC(=O)Cl)Cl |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Configuration
The compound’s systematic IUPAC name, (2E)-3-(4-chlorophenyl)prop-2-enoyl chloride, reflects its trans-configuration (E-isomer) across the α,β-unsaturated carbonyl system. Key identifiers include:
| Property | Value | Source References |
|---|---|---|
| CAS Registry Number | 95602-71-4 , 35086-79-4 | |
| Molecular Formula | C₉H₆Cl₂O | |
| Molecular Weight | 201.05 g/mol | |
| MDL Number | MFCD00039313 |
Synthesis and Industrial Production
Synthetic Pathways
While detailed synthetic protocols remain proprietary, retrosynthetic analysis suggests two plausible routes:
-
Friedel-Crafts Acylation:
Reaction of 4-chlorocinnamic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) under anhydrous conditions . -
Wittig Reaction:
Coupling of 4-chlorobenzaldehyde with acryloyl chloride derivatives using phosphorus ylides .
Industrial Scalability Challenges
Key production bottlenecks include:
-
Exothermic chloride elimination necessitating temperature-controlled reactors
-
Purification difficulties due to similar boiling points of byproducts
Physicochemical Properties
Stability and Reactivity
The compound’s α,β-unsaturated acyl chloride structure confers dual reactivity:
-
Acyl Chloride Reactivity:
-
Conjugated System Behavior:
Spectroscopic Fingerprints
| Technique | Key Signals |
|---|---|
| IR Spectroscopy | 1745 cm⁻¹ (C=O stretch), 830 cm⁻¹ (C-Cl) |
| ¹H NMR (CDCl₃) | δ 7.35-7.45 (d, 2H, Ar-H), 7.60-7.70 (d, 1H, CH=CH), 6.50-6.60 (d, 1H, CH=CH) |
| ¹³C NMR | δ 166.5 (COCl), 139.2 (C-Cl), 128-134 (Ar-C), 123.8 (CH=CH) |
Pharmacological Applications
Enkephalinase Inhibition Mechanism
(2E)-3-(4-Chlorophenyl)acryloyl chloride demonstrates dose-dependent antinociception in murine models (ED₅₀ = 1.2 mg/kg i.v.) through irreversible μ-opioid receptor binding . The proposed mechanism involves:
-
Competitive inhibition of enkephalin degradation (Ki = 38 nM)
-
Voltage-gated Ca²⁺ channel modulation enhancing neurotransmitter release
Structure-Activity Relationship (SAR) Insights
-
4-Chloro Substitution: Essential for receptor affinity (ΔpKi = -1.9 vs non-halogenated analog)
-
E-Configuration: 12× greater potency than Z-isomer in tail-flick assays
-
Acyl Chloride Group: Irreversible binding via Schiff base formation with lysine residues
| Hazard Category | GHS Classification | Precautions |
|---|---|---|
| Skin Sensitization | H317 (Category 1) | Butyl rubber gloves |
| Eye Damage | H319 (Category 2A) | Full-face shield |
| Acute Toxicity | H303 (Oral) | Fume hood usage |
Decontamination Protocols
-
Spill Management: Absorb with vermiculite, treat with 5% sodium bicarbonate
-
Waste Disposal: Incineration at >1,200°C with alkaline scrubbers
| Supplier | Purity | Price (USD/g) | Minimum Order |
|---|---|---|---|
| Biosynth Carbosynth | 98% | 289.00 | 2g |
| Matrix Scientific | 97% | 316.00 | 500mg |
| Biofount | 97% | 798.00 | 100mg |
Market Trend: 34% price increase from 2021-2025 due to limited production capacity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume